1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone
Overview
Description
Synthesis Analysis
The synthesis of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone and its derivatives often involves microwave-assisted reactions, leveraging the efficiency of this method to achieve fair to good yields. For instance, various 2-amino derivatives of thieno[2,3-b]pyridin-2-amine were prepared using microwave heating in the presence of elemental sulfur, NaOAc, and DMF, illustrating the adaptability of this synthesis approach to produce a range of derivatives (Ankati & Biehl, 2010).
Molecular Structure Analysis
The molecular structure of derivatives related to 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone often features significant hydrogen bonding, which plays a crucial role in their crystalline structure and stability. For example, hydrogen-bonding patterns in enaminones show bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, establishing a foundation for analyzing the molecular structure and interaction within crystals of similar compounds (Balderson et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone derivatives encompasses a broad spectrum, including their ability to undergo diazotization, react with phenyl isothiocyanate to form thiourea derivatives, and further engage in reactions leading to the synthesis of thiazole and triazine derivatives. This versatility is indicative of the compound's functional capacity to participate in a wide range of chemical transformations, offering pathways to novel heterocyclic compounds with potential antiviral activity (Attaby et al., 2006).
Physical Properties Analysis
The study of physical properties, such as absorption, excitation, and fluorescence, of compounds structurally similar to 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone, reveals the impact of molecular structure on their spectroscopic behavior. Compounds with 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones show dual fluorescence in non-polar and polar protic/aprotic solvents, underscoring the influence of intramolecular interactions and solvent environment on their spectroscopic properties (Al-Ansari, 2016).
Chemical Properties Analysis
The chemical properties of 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone derivatives, such as their antimicrobial activity, highlight their potential in medicinal chemistry. For example, the synthesis of various substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitrile derivatives demonstrates not only the versatility in chemical modifications but also their efficacy in exhibiting both antibacterial and antifungal activities, suggesting a promising avenue for the development of new therapeutic agents (Khidre et al., 2011).
Scientific Research Applications
Application 1: Anti-Fibrosis Activity
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which were evaluated for their biological activities against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . The biological activities of these compounds were then evaluated against HSC-T6 cells .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Application 2: Synthesis of Azo Dyes
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can potentially be used in the synthesis of azo dyes .
- Methods of Application : The cycloaddition reaction of this compound with some arylazoacetylacetones or arylazomalononitriles can give the corresponding azo dyes .
- Results or Outcomes : The synthesized azo dyes can be applied to polyesters and polyamides fibers .
Application 3: Synthesis of Other Chemical Compounds
- Scientific Field : Medicinal Chemistry
- Summary of the Application : This compound can be used in the synthesis of other chemical compounds, such as "(3-AMINO-4,6-DIMETHYLTHIENO (2,3-B)PYRIDIN-2-YL) (2,4-DICHLOROPHENYL)METHANONE" .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The outcomes of this application are not provided in the source .
Application 4: Synthesis of Triazole Derivatives
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can potentially be used in the synthesis of triazole derivatives .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : Triazole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Application 5: Synthesis of Pesticide Intermediates
- Scientific Field : Agricultural Chemistry
- Summary of the Application : This compound can potentially be used in the synthesis of pesticide intermediates .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The synthesized pesticide intermediates have been widely used for the synthesis of some effective and environmentally friendly pesticides, such as sulfonylurea herbicides .
properties
IUPAC Name |
1-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-5-4-6(2)13-11-8(5)9(12)10(15-11)7(3)14/h4H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAPLZCKWHZNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351340 | |
Record name | 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethanone | |
CAS RN |
52505-42-7 | |
Record name | 1-(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80351340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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